molecular formula C17H17IO3 B3131952 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde CAS No. 361369-08-6

3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde

Cat. No.: B3131952
CAS No.: 361369-08-6
M. Wt: 396.22 g/mol
InChI Key: HXXGSIPVPCJHPL-UHFFFAOYSA-N
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Description

3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde (CAS 361369-08-6) is a synthetically valuable benzaldehyde derivative with a molecular formula of C17H17IO3 and a molecular weight of 396.22 g/mol . This complex organic compound features a multi-substituted benzaldehyde core, which includes an ethoxy group, an iodine atom at the 5-position, and a 2-methylbenzyloxy group at the 4-position . The iodine substituent is particularly valuable as a reactive handle, enabling its use in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to form new carbon-carbon bonds for the synthesis of more complex molecular architectures . Simultaneously, the formyl (aldehyde) group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing additional pathways for molecular diversification and downstream functionalization . In scientific research, this compound serves as a key building block and intermediate in organic chemistry and medicinal chemistry. Researchers utilize it in the development of potential pharmaceutical compounds and for the synthesis of specialty chemicals . As with all such specialized reagents, this compound is strictly For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use of any kind .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17IO3/c1-3-20-16-9-13(10-19)8-15(18)17(16)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXGSIPVPCJHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OCC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101207066
Record name 3-Ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361369-08-6
Record name 3-Ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361369-08-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-5-iodo-4-[(2-methylphenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101207066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde has potential applications in drug development due to its structural characteristics that may influence biological activity.

Case Study: Anticancer Activity
Research indicates that compounds with iodine substituents can exhibit enhanced biological activities, including anticancer properties. A study exploring derivatives of iodo-benzaldehydes demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, suggesting that this compound could be a candidate for further investigation .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactive aldehyde group allows for various transformations.

Synthesis Example
One notable application is in the synthesis of substituted phenolic compounds. The compound can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups that are valuable in the preparation of pharmaceuticals and agrochemicals .

Material Science

The presence of an ethoxy group enhances the solubility of this compound in organic solvents, making it useful in formulating materials that require specific solubility profiles.

Application in Polymer Chemistry
In polymer chemistry, derivatives of this compound can be utilized to create functionalized polymers with tailored properties for applications in coatings and adhesives. The incorporation of iodine into polymer matrices can also impart unique electronic properties .

Mechanism of Action

The mechanism of action of 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and binding interactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its closest analogues:

Compound Name Substituents Molecular Weight Key Features
3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde 3-ethoxy, 5-iodo, 4-(2-methylbenzyloxy) Not explicitly given Focus on agrochemical applications; 2-methylbenzyl enhances lipophilicity .
3:5-Diiodo-4-hydroxybenzaldehyde benzyl ether (from ) 3,5-diiodo, 4-benzyloxy (no ethoxy or methyl) ~450 (estimated) Pharmacologically inert despite dual iodine substitution .
3-Ethoxy-5-iodo-4-((4-iodobenzyl)oxy)benzaldehyde () 3-ethoxy, 5-iodo, 4-(4-iodobenzyloxy) 508.09 Higher molecular weight; discontinued due to stability/commercial factors .
5-Chloro-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2-hydroxybenzaldehyde () 5-chloro, 4-(dihydrodioxin-linked 2-methylbenzyloxy), 2-hydroxy Not provided Antifungal activity; synthetic complexity due to dihydrodioxin moiety .

Biological Activity

Overview

3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C17H17IO3C_{17}H_{17}IO_3 and a molecular weight of 396.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for various pharmacologically active compounds. Its structure features an ethoxy group, an iodine atom, and a 2-methylbenzyl ether, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound may involve interactions with specific molecular targets and pathways. The compound's effects are mediated through its functional groups, which can participate in various chemical reactions and binding interactions. Notably, the aldehyde group can be oxidized to form carboxylic acids or reduced to primary alcohols, while the iodine atom can be substituted with other functional groups, enhancing its versatility in synthetic applications.

Anticancer Potential

Research indicates that certain benzaldehyde derivatives exhibit anticancer properties through mechanisms such as the inhibition of key enzymes involved in cancer metabolism. For instance, studies have shown that benzaldehyde derivatives can inhibit xanthine oxidase (XO), leading to reduced proliferation of cancer cells through oxidative stress pathways . The specific inhibitory effects of this compound on cancer cell lines remain to be fully elucidated, but preliminary evidence suggests potential efficacy against various tumor types.

Antifungal Activity

Certain benzaldehydes have demonstrated antifungal properties by disrupting cellular antioxidation systems in pathogenic fungi. This disruption leads to increased susceptibility to oxidative damage, suggesting that this compound may possess similar antifungal effects. Further studies are required to confirm this activity and identify the specific mechanisms involved.

Inhibition Studies

In vitro studies involving other benzaldehyde derivatives have demonstrated their ability to inhibit enzymes critical for metabolic pathways related to cancer cell survival. For example, compounds similar to this compound have been shown to affect the activity of enzymes like XO, suggesting that this compound could be explored for similar inhibitory effects against cancer cells .

Structural Activity Relationship (SAR)

The structural modifications in benzaldehyde derivatives can significantly influence their biological activities. For instance, the introduction of various substituents on the aromatic ring has been linked to enhanced enzyme inhibition and cytotoxicity against specific cancer cell lines. Understanding these relationships can guide future research on optimizing the structure of this compound for improved biological efficacy .

Data Tables

Biological Activity Effect Reference
AnticancerInhibits XO leading to reduced cell proliferation
AntifungalDisrupts antioxidation systems in fungi
Enzyme InhibitionAffects metabolic pathways in cancer cells

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde, considering steric hindrance from the 2-methylbenzyl group?

  • Methodological Answer : A stepwise approach is recommended:

Etherification : Protect the phenolic hydroxyl group via alkylation with 2-methylbenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C) to minimize steric interference .

Iodination : Introduce iodine at the 5-position using N-iodosuccinimide (NIS) in acetic acid, leveraging directing effects of the alkoxy groups .

Aldehyde Functionalization : Ensure final oxidation (e.g., Swern oxidation) under mild conditions to preserve labile substituents.
Key Considerations: Monitor reaction progress via TLC and purify intermediates via column chromatography to avoid byproducts.

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to resolve substituent positions, with 2D techniques (COSY, HSQC) to address overlapping signals caused by aromatic protons and ethoxy/benzyloxy groups .
  • IR Spectroscopy : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O stretch ~1250 cm⁻¹) functionalities .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) to validate molecular weight (expected m/z ~426) and isotopic patterns from iodine .

Q. How should this compound be stored to maintain stability during experimental workflows?

  • Methodological Answer :

  • Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent aldehyde oxidation.
  • Ensure desiccant (silica gel) is present to mitigate hydrolysis of ether linkages .
  • Avoid prolonged exposure to light or humidity, as iodinated aromatics are prone to decomposition .

Advanced Research Questions

Q. How can contradictions in reported melting points or spectral data for this compound be resolved?

  • Methodological Answer :

  • Recrystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to obtain a pure crystalline form for accurate melting point determination .
  • Purity Analysis : Employ HPLC (C18 column, acetonitrile/water gradient) to quantify impurities; discrepancies often arise from residual solvents or isomers .
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ORCA software) to identify misassignments .

Q. What strategies can elucidate the electronic effects of the iodine substituent on cross-coupling reactivity?

  • Methodological Answer :

  • Comparative Studies : Synthesize non-iodinated analogs (e.g., 3-Ethoxy-4-((2-methylbenzyl)oxy)benzaldehyde) and compare reaction rates in Suzuki-Miyaura couplings.
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in coupling reactions. The iodine’s electron-withdrawing effect may activate specific positions .
  • Kinetic Profiling : Use in situ IR or UV-Vis spectroscopy to monitor reaction progress and identify intermediates .

Q. How can hydrolytic stability of the aldehyde group be evaluated under varying pH conditions?

  • Methodological Answer :

  • pH-Dependent Kinetics : Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C/37°C.
  • Quantitative Analysis : Track aldehyde degradation via HPLC or UV-Vis absorbance at 280 nm.
  • Mechanistic Insight : Use LC-MS to identify hydrolysis byproducts (e.g., carboxylic acid derivatives) and propose degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde
Reactant of Route 2
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3-Ethoxy-5-iodo-4-((2-methylbenzyl)oxy)benzaldehyde

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